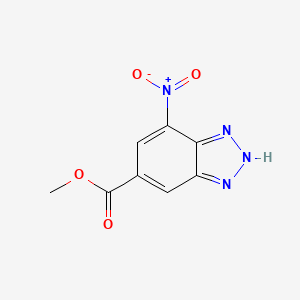

Methyl 4-nitro-1H-1,2,3-benzotriazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

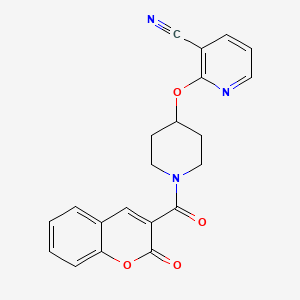

“Methyl 4-nitro-1H-1,2,3-benzotriazole-6-carboxylate” is a derivative of benzotriazole. Benzotriazoles are heterocyclic compounds that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, and more . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis

In a study, 1H-benzotriazole and 4-methyl-1H-benzotriazole were selected to investigate their degradation mechanisms in the aqueous phase initiated by ·OH using a theoretical calculation method . Addition reactions are the main type of reactions of ·OH with BTri and 4-TTri .Physical And Chemical Properties Analysis

Benzotriazoles are white to light tan solids . They have a slight odor and are sold in pellet form . They are characterized by a long shelf-life, and their preparations are amenable to large scales .Applications De Recherche Scientifique

Synthesis and Derivative Studies

Synthesis of Nitrobenzotriazoles : Nitrobenzotriazoles, including derivatives of Methyl 4-nitro-1H-1,2,3-benzotriazole-6-carboxylate, are synthesized through nitration of benzotriazoles or by methylation of nitro-1,2-phenylenediamines. These processes are crucial for studying the structures and tautomerism of nitrobenzotriazoles, explored through NMR spectroscopy and quantum chemistry (Larina & Milata, 2009).

Investigation of Tautomerism : The study of tautomerism in benzotriazole N-oxides, including 4- and 6-nitro derivatives, reveals insights into their behavior in different solvents. This research is significant for understanding the chemical properties of these compounds (Boyle & Jones, 1973).

Material Science Applications

Corrosion Inhibition : Benzotriazoles, including nitro derivatives, are investigated for their effectiveness in inhibiting copper corrosion in sulfate solutions. This research is essential for developing corrosion-resistant materials and protective coatings (Aramaki et al., 1991).

Surface Analysis for Steel Corrosion : Derivatives of benzotriazoles, including nitro variants, are synthesized and tested for their efficiency in preventing steel corrosion. This research combines experimental techniques with computational simulations, contributing to the development of corrosion-resistant materials (Kalia et al., 2020).

Environmental Science Applications

- Biodegradation Studies : The biodegradation of benzotriazoles, including nitro derivatives, in activated sludge is investigated to understand their transformation products and environmental impact. This research is crucial for assessing the fate of these compounds in wastewater treatment processes (Huntscha et al., 2014).

Mécanisme D'action

1,2,3-Triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

The mode of action of these compounds often involves interactions with specific protein targets in the body, leading to changes in cellular processes. For example, some 1,2,3-triazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their specific chemical structures. These properties can significantly impact the bioavailability of the compounds and their ultimate therapeutic effects .

The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, certain conditions might enhance or inhibit the activity of the compounds .

Safety and Hazards

Orientations Futures

Advanced oxidation processes (AOPs) can not only effectively remove BTs from water, but also reduce their toxic effects on aquatic organisms . The toxicity assessment indicated that the acute toxicity and chronic toxicity of the resulting transformation products are significantly reduced compared to BTri as the degradation process progressed, and ultimately showed no harm to all three aquatic organisms (fish, daphnia, and green algae) .

Propriétés

IUPAC Name |

methyl 7-nitro-2H-benzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c1-16-8(13)4-2-5-7(10-11-9-5)6(3-4)12(14)15/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPSGIYDVOMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)

![5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2719170.png)

![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)